12-Mercaptododecylphosphonic acid

Catalog No.
S958935
CAS No.
159239-33-5
M.F
C12H27O3PS
M. Wt
282.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Mercaptododecylphosphonic acid

CAS Number

159239-33-5

Product Name

12-Mercaptododecylphosphonic acid

IUPAC Name

12-sulfanyldodecylphosphonic acid

Molecular Formula

C12H27O3PS

Molecular Weight

282.379

InChI

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15)

InChI Key

PVIUMTORLYKRJT-UHFFFAOYSA-N

SMILES

C(CCCCCCS)CCCCCP(=O)(O)O

12-Mercaptododecylphosphonic acid (MDPA) is an organophosphonic acid that forms a self-assembled monolayer (SAM). The phosphonic groups tend to react with the metal surfaces that allow the formation of metal-oxygen-phosphonate (M-O-P) bonds that facilitate the surface with mechanical and chemical stability.

12-Mercaptododecylphosphonic acid (MDPA, CAS 159239-33-5) is a bifunctional organophosphonic acid characterized by a 12-carbon alkyl chain, a phosphonic acid anchoring group, and a terminal thiol (-SH) group. In materials science and procurement, it is primarily utilized to form highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium dioxide, aluminum oxide, and indium tin oxide. The phosphonic acid moiety forms robust metal-oxygen-phosphonate (M-O-P) bonds, leaving the reactive thiol group exposed at the interface. This unique bifunctionality makes MDPA an essential chemical linker for orthogonal surface functionalization, enabling the stable attachment of gold electrodes, silver nanoparticles, or heavy metal scavengers to low-cost oxide substrates [1].

Substituting MDPA with generic alternatives frequently results in catastrophic failure in advanced surface engineering workflows. Monofunctional analogs, such as dodecylphosphonic acid (DDPA) or 1-dodecanethiol, lack the bifunctionality required to bridge oxide substrates and metallic components, rendering them useless for orthogonal adhesion tasks. While shorter-chain bifunctional molecules (e.g., 3-mercaptopropylphosphonic acid) exist, their truncated alkyl chains fail to provide sufficient van der Waals interactions, resulting in poorly packed, pinhole-ridden monolayers that compromise dielectric stability and barrier performance. Furthermore, attempting to substitute MDPA with mercapto-silanes (like MPTMS) introduces severe processability issues; silanes are highly sensitive to trace moisture and prone to bulk polymerization in solution, whereas MDPA forms highly reproducible, stable monolayers on metal oxides without unwanted cross-linking [1].

High-Density Thiol Presentation for Heavy Metal Extraction

MDPA enables the creation of highly dense thiol-functionalized metal oxide surfaces. When applied to titania (TiO2) particles, MDPA forms a well-ordered SAM presenting approximately 3.9 -SH functions per nm². In heavy metal extraction assays, this MDPA-functionalized TiO2 achieved 85–90% extraction of aqueous mercury at pH 9 and 11, maintaining complete structural integrity of the thiol functionality even under highly alkaline (pH 11) conditions[1].

Evidence DimensionAqueous mercury extraction efficiency and SAM density
Target Compound Data~3.9 SH/nm² density; 85-90% Hg extraction at pH 9-11
Comparator Or BaselineBare TiO2 or non-thiolated phosphonic acids (negligible extraction)
Quantified DifferenceYields 85-90% extraction capacity with high alkaline stability vs. baseline 0%
ConditionsAqueous mercury extraction at pH 7, 9, and 11 using MDPA-functionalized P25 TiO2 particles

Buyers developing water purification or heavy-metal scavenging media can rely on MDPA for robust, alkaline-stable functionalization of low-cost oxide supports.

Orthogonal Adhesion for Gold Components on Metal Oxides

MDPA acts as a robust bifunctional linker, utilizing its phosphonic acid group to bond to metal oxides while leaving the terminal thiol group available to covalently anchor gold. In flexible organic field-effect transistor (OFET) fabrication, MDPA is specifically utilized as the adhesion layer for 30 nm gold source/drain electrodes on oxide dielectrics. Unlike simple alkylphosphonic acids which only passivate the oxide, MDPA provides the necessary chemical tether to prevent gold delamination under mechanical strain [1].

Evidence DimensionElectrode adhesion on flexible oxide substrates
Target Compound DataStable adhesion of 30 nm gold source/drain electrodes
Comparator Or BaselineNon-thiolated alkylphosphonic acids (e.g., DDPA)
Quantified DifferenceEnables covalent Au-S anchoring, preventing delamination under strain
ConditionsFlexible OFET devices with Al2O3 dielectrics and 30 nm gold electrodes

Essential for device manufacturers needing to reliably pattern gold electrodes onto oxide substrates without using thick, rigid metallic adhesion layers like titanium or chromium.

Polar Surface Energy Tuning vs. Fluorinated Analogs

The terminal thiol group of MDPA significantly alters the surface energy of treated substrates compared to non-polar or fluorinated analogs. Comparative studies on gate dielectrics demonstrate that while fluorinated SAMs like 12-pentafluorophenoxydodecylphosphonic acid (PFPA) create highly hydrophobic surfaces, MDPA maintains a high surface energy due to its polar -SH termination. This polarity is critical when subsequent solution-processed layers require good wettability on the SAM-treated dielectric[1].

Evidence DimensionSurface energy and wettability of SAM-treated dielectrics
Target Compound DataHigh surface energy (polar -SH termination)
Comparator Or Baseline12-pentafluorophenoxydodecylphosphonic acid (PFPA)
Quantified DifferenceMDPA maintains polar wettability, whereas PFPA induces strong hydrophobicity
ConditionsSAM functionalization of oxide gate dielectrics for electronic devices

Allows engineers to passivate oxide traps while maintaining surface wettability for subsequent aqueous or polar solvent-based coatings.

Selective Graphene Oxide Assembly via Headgroup Polarity

MDPA can be used in orthogonal patterning schemes for graphene oxide (GO) deposition. When compared to positively charged SAMs like 3-methyl-1-(12-phosphonododecyl)imidazolium bromide (MIM+-C12-PA), the uncharged, polar MDPA SAM attracts significantly less GO. In direct comparisons, MDPA-treated surfaces yielded only 34% GO coverage, whereas the charged MIM+-C12-PA achieved 84% coverage. This differential binding allows MDPA to be used as a passivating or electrode-adhesion layer in regions where dense GO deposition is not desired [1].

Evidence DimensionGraphene oxide (GO) fractional surface coverage
Target Compound Data34% GO coverage
Comparator Or BaselineMIM+-C12-PA (84% GO coverage)
Quantified Difference50% lower GO coverage due to lack of strong Coulombic attraction
ConditionsDip-coating of GO on SAM-functionalized substrates from 0.1 mg/mL solution

Provides a mechanism for spatial patterning in flexible electronics, allowing selective deposition of active materials only in designated channel regions.

Gold Electrode Adhesion in Flexible Electronics

MDPA is the ideal choice for anchoring gold source/drain electrodes directly to aluminum oxide or hafnium oxide gate dielectrics. Its bifunctionality eliminates the need for rigid titanium or chromium adhesion layers, preserving device flexibility and preventing delamination under strain [2].

Heavy Metal Scavenging Media Production

For environmental remediation, MDPA is used to functionalize low-cost, high-surface-area titania (TiO2) powders. The resulting dense thiol monolayer (up to 3.9 SH/nm²) provides a highly efficient, alkaline-stable matrix for extracting mercury and other heavy metals from industrial wastewater [1].

Orthogonal Surface Patterning for 2D Materials

In advanced manufacturing of graphene-based devices, MDPA serves as a selective passivating and electrode-binding layer. Because it attracts significantly less graphene oxide than charged SAMs, it enables precise spatial patterning of active channel materials [3].

XLogP3

3.4

Wikipedia

(12-Sulfanyldodecyl)phosphonic acid

Dates

Last modified: 08-15-2023

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